An In-Depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid (CAS 1260666-35-0)
An In-Depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid (CAS 1260666-35-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(6-chloropyridin-3-YL)cyclobutanecarboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a plausible synthetic pathway based on related literature, and discusses its reactivity and potential applications. Safety and handling information is also provided to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers utilizing this compound in the synthesis of novel therapeutic agents and other advanced materials.
Introduction
1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid (CAS 1260666-35-0) is a bifunctional organic molecule that incorporates both a substituted pyridine ring and a cyclobutanecarboxylic acid moiety. The presence of the reactive carboxylic acid group, the versatile 6-chloropyridine core, and the three-dimensional cyclobutane scaffold make it an attractive starting material for the synthesis of complex molecular architectures. The cyclobutane motif, in particular, is increasingly utilized in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide aims to consolidate the available technical information on this compound to facilitate its effective application in research and development.
Physicochemical Properties
A summary of the known physicochemical properties of 1-(6-chloropyridin-3-YL)cyclobutanecarboxylic acid is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimentally verified values for properties such as melting point, boiling point, and solubility are not widely published in the scientific literature.
| Property | Value | Source |
| CAS Number | 1260666-35-0 | [1][2] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [1] |
| Molecular Weight | 211.65 g/mol | [1] |
| IUPAC Name | 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid | [1] |
| Physical Form | Brown solid | [1] |
| Purity | Typically ≥95-98% | [1][2] |
| Storage Temperature | 0-8 °C | [1] |
| InChI Key | TWKUGMFRFVOEEU-UHFFFAOYSA-N | [1] |
| SMILES | O=C(O)C1(CCC1)c2cc(Cl)ncc2 | [1] |
Synthesis and Reactivity
One potential pathway begins with the synthesis of a suitable cyclobutane precursor, such as a cyclobutanone or a cyclobutanecarbonitrile, which is then arylated with the 6-chloropyridine moiety. An alternative and well-documented approach for synthesizing the parent cyclobutanecarboxylic acid involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid[3][4][5].
A highly relevant synthetic precursor, ethyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate, is described in patent literature. The hydrolysis of this ester would directly yield the target carboxylic acid.
Postulated Synthesis Workflow
The following diagram illustrates a potential synthetic pathway:
Caption: Postulated synthetic pathway for the target compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol based on the postulated synthesis workflow. Note: This protocol has not been experimentally validated and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of Ethyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate
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To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
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Slowly add a solution of ethyl cyclobutanecarboxylate in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to form the corresponding enolate.
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In a separate flask, dissolve 2-chloro-5-iodopyridine and a suitable palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF.
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Transfer the enolate solution to the solution containing the aryl halide and catalyst via cannula.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate.
Step 2: Hydrolysis to 1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid
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Dissolve the purified ethyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with a dilute solution of hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 1-(6-chloropyridin-3-YL)cyclobutanecarboxylic acid.
Reactivity
The reactivity of 1-(6-chloropyridin-3-YL)cyclobutanecarboxylic acid is dictated by its functional groups:
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Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation (e.g., through activation with coupling reagents like DCC or EDC), reduction to the corresponding alcohol, and conversion to the acid chloride.
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6-Chloropyridine Ring: The chlorine atom can be displaced by various nucleophiles via nucleophilic aromatic substitution (SNAr), although this may require harsh conditions. More commonly, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The pyridine nitrogen can act as a base or a ligand for metal catalysts.
Spectroscopic Data (Predicted)
While experimentally obtained spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the structure of the molecule and data from similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the pyridine ring protons and the cyclobutane protons.
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Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C2 (adjacent to the nitrogen) will likely be the most downfield, followed by the proton at C4, and then the proton at C5.
-
Cyclobutane Protons: A complex multiplet pattern in the aliphatic region (typically δ 1.8-3.0 ppm) due to the puckered nature of the cyclobutane ring and the diastereotopic nature of the methylene protons.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-12 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show ten distinct signals:
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Pyridine Carbons: Five signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the chlorine atom (C6) and the carbon attached to the cyclobutane ring (C3) will have characteristic chemical shifts.
-
Cyclobutane Carbons: Signals for the quaternary carbon and the three methylene carbons in the aliphatic region (typically δ 20-60 ppm).
-
Carbonyl Carbon: A signal in the downfield region (typically δ 170-185 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
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C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 211 and 213 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the cyclobutane ring.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 1-(6-chloropyridin-3-YL)cyclobutanecarboxylic acid make it a valuable building block in drug discovery.
Caption: Potential applications and functionalization of the core scaffold.
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Scaffold for Kinase Inhibitors: The pyridine ring is a common motif in kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the ATP-binding site. The carboxylic acid can be converted to various amides to explore structure-activity relationships (SAR).
-
GPCR Modulators and Ion Channel Blockers: The three-dimensional nature of the cyclobutane ring can provide a rigid scaffold to orient pharmacophoric groups in a defined spatial arrangement, which is often crucial for high-affinity binding to G-protein coupled receptors (GPCRs) and ion channels.
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Metabolic Stability: The cyclobutane ring is generally more metabolically stable than more flexible aliphatic chains, which can lead to improved pharmacokinetic properties in drug candidates.
Safety and Handling
1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Hazard Statements:
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(6-Chloropyridin-3-YL)cyclobutanecarboxylic acid is a promising building block for the synthesis of novel, biologically active compounds. Its unique combination of a functionalizable pyridine ring, a carboxylic acid handle, and a rigid cyclobutane scaffold provides medicinal chemists with a versatile platform for the design and synthesis of next-generation therapeutics. While further experimental data on its properties and reactivity are needed, this technical guide provides a solid foundation for researchers interested in utilizing this compound in their synthetic endeavors.
References
-
Wikipedia. Cyclobutanecarboxylic acid. [Link]
-
Organic Syntheses. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1-(6-Chloropyridin-3-YL)cyclopentane-1-carboxylic acid | 1505992-00-6 | Benchchem [benchchem.com]
- 3. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
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